![molecular formula C17H11BrN2O3 B5159397 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5159397.png)
5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BBPPT, is a chemical compound with potential applications in scientific research. This molecule has been synthesized using various methods and has shown promising results in several areas of research. In
Mechanism of Action
The mechanism of action of 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but studies suggest that it may act as an inhibitor of certain enzymes or pathways involved in cancer cell growth or neurodegeneration. It may also act by inducing oxidative stress or DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, neuroprotection, and antimicrobial activity. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is its potential as a novel compound for scientific research. Its diverse range of applications makes it a promising candidate for further investigation. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain experiments.
Future Directions
For 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione research include further investigation of its mechanism of action, toxicity, and potential side effects. Additionally, studies could explore its potential as a therapeutic agent for cancer or neurodegenerative diseases. Further research could also investigate its potential as an antimicrobial agent or its use in other areas of scientific research.
Conclusion:
In conclusion, 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising compound with potential applications in several areas of scientific research. Its diverse range of applications, including cancer treatment, neuroprotection, and antimicrobial activity, make it a promising candidate for further investigation. However, further research is needed to fully understand its mechanism of action, toxicity, and potential side effects. Overall, 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has the potential to make significant contributions to scientific research in the future.
Synthesis Methods
5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been synthesized using several methods, including the reaction of 2-bromobenzaldehyde and barbituric acid in the presence of a base, or the reaction of 2-bromobenzaldehyde and malononitrile in the presence of a base. These methods have been optimized to produce high yields of 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione with high purity.
Scientific Research Applications
5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has shown potential in several areas of scientific research, including cancer treatment, neuroprotection, and antimicrobial activity. Studies have shown that 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. Additionally, 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has shown neuroprotective effects in animal models of neurodegenerative diseases, and has also demonstrated antimicrobial activity against several bacterial strains.
properties
IUPAC Name |
(5Z)-5-[(2-bromophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O3/c18-14-9-5-4-6-11(14)10-13-15(21)19-17(23)20(16(13)22)12-7-2-1-3-8-12/h1-10H,(H,19,21,23)/b13-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBUPUIATJXYRC-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3Br)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3Br)/C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(2-bromobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.